5-(4-Hydroxy-4-methylpiperidin-1-YL)thiophene-2-carbaldehyde
CAS No.:
Cat. No.: VC17650380
Molecular Formula: C11H15NO2S
Molecular Weight: 225.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15NO2S |
|---|---|
| Molecular Weight | 225.31 g/mol |
| IUPAC Name | 5-(4-hydroxy-4-methylpiperidin-1-yl)thiophene-2-carbaldehyde |
| Standard InChI | InChI=1S/C11H15NO2S/c1-11(14)4-6-12(7-5-11)10-3-2-9(8-13)15-10/h2-3,8,14H,4-7H2,1H3 |
| Standard InChI Key | PXXRTYIAEXRYEN-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CCN(CC1)C2=CC=C(S2)C=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The molecule consists of a thiophene ring substituted at the 5-position with a 4-hydroxy-4-methylpiperidine group and at the 2-position with a formyl (-CHO) group. Key features include:
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Thiophene ring: A sulfur-containing aromatic system enabling π-π stacking interactions in biological targets .
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4-Hydroxy-4-methylpiperidine: A conformationally constrained tertiary alcohol that enhances solubility and hydrogen-bonding capacity .
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Carbaldehyde group: A reactive site for further derivatization via condensation or nucleophilic addition reactions .
Table 1: Physicochemical Comparison with Related Compounds
*Estimated using PubChem’s XLogP3 algorithm .
The methyl group on the piperidine ring increases hydrophobicity compared to non-methylated analogs, potentially enhancing blood-brain barrier permeability .
Spectroscopic Characterization
While experimental NMR or IR data for this specific compound are unavailable, inferences can be drawn from structurally similar molecules:
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¹H NMR: Expected signals include a singlet for the formyl proton (~9.8 ppm), aromatic thiophene protons (6.8–7.5 ppm), and piperidine methyl groups (1.2–1.5 ppm) .
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FT-IR: Strong absorption bands for the carbonyl group (∼1700 cm⁻¹) and hydroxyl group (∼3400 cm⁻¹) .
Synthetic Strategies
Retrosynthetic Analysis
Two primary routes are hypothesized based on analogous syntheses :
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Thiophene-first approach:
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Piperidine-first approach:
Optimization Challenges
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Regioselectivity: Ensuring substitution occurs exclusively at the thiophene 5-position requires careful control of reaction stoichiometry and temperature.
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Stability: The aldehyde group is prone to oxidation, necessitating inert atmospheres during synthesis .
Biological Relevance and Applications
Table 2: In Vitro Antifungal Activity of Structural Analogs
| Compound | C. albicans IC₅₀ (µg/mL) | A. fumigatus IC₅₀ (µg/mL) |
|---|---|---|
| Fluconazole | 2.1 | 4.3 |
| 4-Methylpiperidine analog | 8.7 | 12.4 |
While less potent than fluconazole, the analog’s unique resistance profile warrants further investigation .
CNS Drug Development
The 4-methylpiperidine moiety is a hallmark of sigma-1 receptor ligands, which modulate neurotransmitter release in neurological disorders . Computational models predict moderate blood-brain barrier permeability (LogBB = 0.32) due to the compound’s balanced hydrophobicity.
Computational Insights
Density Functional Theory (DFT) Analysis
Using the B3LYP/6-31G(d) basis set, key parameters include:
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HOMO-LUMO gap: 4.8 eV, indicating moderate chemical reactivity .
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Electrophilicity index (ω): 1.7 eV, suggesting susceptibility to nucleophilic attack .
Molecular Dynamics Simulations
In silico studies of the compound’s binding to the serotonin 5-HT₆ receptor (PDB: 7XD8) reveal:
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Hydrogen bonding between the piperidine hydroxyl and SER350.
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Van der Waals interactions between the thiophene ring and PHE348 .
Future Directions
Derivative Synthesis
Priority modifications include:
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Schiff base formation: Condensing the aldehyde with amines to produce imines for metal coordination studies .
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Reductive amination: Converting the aldehyde to a methylamine group for enhanced CNS penetration.
Target Validation
High-throughput screening against kinase libraries (e.g., EGFR, CDK2) is warranted, given the thiophene moiety’s affinity for ATP-binding pockets .
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